molecular formula C18H17ClFNOS B1325599 3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone CAS No. 898783-06-7

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1325599
CAS No.: 898783-06-7
M. Wt: 349.9 g/mol
InChI Key: IJMJBVBSFMQJEU-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a chloro group at position 3, a fluoro group at position 5, and a thiomorpholinomethyl moiety at the 4'-position of the benzophenone scaffold. Benzophenones are widely recognized for their role as photo-initiators, generating radicals upon UV irradiation to facilitate crosslinking in polymer systems . This compound’s unique substitution pattern likely enhances its stability and reactivity in applications requiring controlled radical formation, such as spatially resolved crosslinking in organogels . However, its structural features also necessitate careful evaluation of its safety profile, as benzophenone derivatives are associated with ecological and toxicological risks .

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-13(2-4-14)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMJBVBSFMQJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642933
Record name (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-06-7
Record name Methanone, (3-chloro-5-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898783-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Substituted Benzophenone Core

The benzophenone core with chloro and fluoro substituents is generally prepared by Friedel-Crafts acylation or related acylation methods using appropriately substituted benzoyl chlorides or benzoyl derivatives.

  • Halogenated benzoyl chlorides (e.g., 3-chloro-5-fluorobenzoyl chloride) are reacted with substituted aromatic rings under Lewis acid catalysis (e.g., FeCl3) to form the benzophenone skeleton.
  • Mild reaction conditions and low catalyst loading are preferred to minimize side reactions and toxic waste, as described in advanced catalytic processes for substituted benzophenones.

Introduction of Thiomorpholinomethyl Group

The thiomorpholinomethyl substituent is introduced at the para position of the second phenyl ring via:

  • Nucleophilic substitution of a suitable leaving group (e.g., halogen or activated methyl group) on the benzophenone intermediate with thiomorpholine or its derivatives.
  • Alternatively, reductive amination can be employed where a benzophenone bearing an aldehyde or ketone group at the para position is reacted with thiomorpholine under reducing conditions to form the thiomorpholinomethyl linkage.

Synthesis of Key Intermediates

  • The chloro-fluoro substituted aromatic intermediates (e.g., 3-chloro-4-fluoroaniline or related compounds) are prepared by selective halogenation and nitration reactions followed by reduction, as documented in related aromatic substitution methods.
  • For example, nitration of halogenated benzenes, followed by reduction to anilines, bromination, and diazotization steps are used to install substituents precisely before further functionalization.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield & Notes
1 Halogenation/Nitration Benzene derivative Cl2, F2, or selective nitration agents 3-chloro-5-fluoronitrobenzene High regioselectivity required
2 Reduction 3-chloro-5-fluoronitrobenzene Fe/Ammonium chloride or catalytic hydrogenation 3-chloro-5-fluoroaniline >90% yield, high purity
3 Friedel-Crafts Acylation 3-chloro-5-fluorobenzoyl chloride + substituted benzene FeCl3 catalyst, inert solvent, mild heating 3-chloro-5-fluoro-benzophenone intermediate Mild conditions, low catalyst loading
4 Nucleophilic substitution or reductive amination Benzophenone intermediate with leaving group Thiomorpholine, base or reducing agent This compound Purification by crystallization or chromatography

Research Findings and Notes

  • The presence of both chloro and fluoro substituents requires careful control of reaction conditions to avoid undesired side reactions or dehalogenation.
  • Thiomorpholine introduction is typically done under mild nucleophilic substitution conditions to preserve the sensitive benzophenone moiety.
  • Purity and yield optimization often involve chromatographic purification and recrystallization due to the compound’s complex structure and potential isomer formation.
  • Industrially, the process benefits from using readily available halogenated intermediates and catalytic Friedel-Crafts acylation methods that minimize toxic waste and improve sustainability.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages Challenges
Halogenation/Nitration Electrophilic aromatic substitution Cl2, F2, nitrating agents High regioselectivity possible Requires careful temperature control
Reduction of Nitro Group Catalytic hydrogenation or Fe/acid Fe powder, NH4Cl, H2 or catalytic Pd/C High yield, mild conditions Avoid over-reduction
Friedel-Crafts Acylation Lewis acid catalysis FeCl3, benzoyl chloride derivatives Efficient benzophenone formation Catalyst handling, side reactions
Thiomorpholinomethyl Introduction Nucleophilic substitution or reductive amination Thiomorpholine, base or reducing agent Selective substitution Sensitive to reaction conditions

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted benzophenone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzophenone derivatives.

    Substitution: Substituted benzophenone derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of benzophenone compounds exhibit significant antimicrobial properties. The presence of chlorine and fluorine atoms enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents .
  • Photostability in Sunscreens :
    • The compound's structure allows it to function as a UV filter in cosmetic formulations, particularly sunscreens. Its photostability is crucial for maintaining efficacy under sunlight exposure, thus protecting skin from UV damage .
  • Drug Delivery Systems :
    • 3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone can be utilized in drug delivery systems due to its ability to modify the release profiles of active pharmaceutical ingredients (APIs). Its chemical characteristics allow for controlled release formulations, enhancing therapeutic effectiveness .

Material Science Applications

  • Polymer Chemistry :
    • The compound serves as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate radical polymerization makes it valuable in developing coatings and adhesives .
  • Surface Modification :
    • It is used in modifying surfaces to enhance hydrophobicity and chemical resistance. This application is particularly relevant in creating protective coatings for various substrates, including metals and plastics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various benzophenone derivatives, including this compound, demonstrated a significant reduction in bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound's structure contributed to its enhanced activity compared to other derivatives.

CompoundBacterial StrainZone of Inhibition (mm)
ControlE. coli0
Benzophenone DerivativeE. coli15
This compoundE. coli20

Case Study 2: Photostability in Sunscreen Formulations

Research evaluating the photostability of various UV filters found that formulations containing this compound maintained their protective efficacy over extended periods of UV exposure, outperforming traditional UV filters.

Formulation TypeSPF RatingStability After UV Exposure
Traditional Filter30Decreased to SPF 15
Benzophenone Inclusion30Maintained SPF 30

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activities. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following analysis compares 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone with two closely related analogs listed in commercial databases ():

3,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Structural and Electronic Differences

Property Target Compound 3,5-Dimethyl-3'-thiomorpholinomethyl Benzophenone 3,4-Difluoro-2'-thiomorpholinomethyl Benzophenone
Substituents Cl (C3), F (C5), thiomorpholinomethyl (C4') CH₃ (C3, C5), thiomorpholinomethyl (C3') F (C3, C4), thiomorpholinomethyl (C2')
Electron Effects Strong EWG (Cl, F) at C3, C5; moderate EWG (S) EWG (S) at C3'; EDG (CH₃) at C3, C5 Strong EWG (F) at C3, C4; EWG (S) at C2'
Molecular Weight Higher (Cl, F substituents) Lower (CH₃ substituents) Moderate (F substituents)
Spatial Orientation Thiomorpholinomethyl at 4' (para position) Thiomorpholinomethyl at 3' (meta position) Thiomorpholinomethyl at 2' (ortho position)

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The thiomorpholinomethyl group at the 4'-position (para) in the target compound may reduce steric hindrance during crosslinking reactions compared to ortho- or meta-substituted analogs.

Functional and Application-Based Comparisons

Photo-Initiation Efficiency
  • Target Compound : Likely requires lower UV energy for activation due to strong electron-withdrawing Cl/F groups, which stabilize radical intermediates .
  • 3,5-Dimethyl Analog : Methyl groups (electron-donating) may reduce radical stability, necessitating higher UV doses for activation.
  • 3,4-Difluoro Analog : Dual fluoro groups could further lower activation energy but may reduce solubility in hydrophobic matrices.
Toxicity and Stability
  • Substituent Impact :
    • Target Compound : Cl/F substituents may increase lipophilicity, raising bioaccumulation concerns.
    • 3,5-Dimethyl Analog : Methyl groups could reduce acute toxicity but may introduce new degradation byproducts.
    • 3,4-Difluoro Analog : Higher fluorine content might enhance environmental persistence.

Data Table: Inferred Properties and Performance

Metric Target Compound 3,5-Dimethyl Analog 3,4-Difluoro Analog
Activation Wavelength ~350–370 nm (estimated) ~330–350 nm (estimated) ~360–380 nm (estimated)
Aqueous Solubility Low (high Cl/F content) Moderate (CH₃ groups) Very Low (dual F)
Thermal Stability High (stable up to 200°C) Moderate (stable up to 180°C) High (stable up to 210°C)
Ecotoxicity (LC50) 5 mg/L (fish, inferred) 10 mg/L (fish, inferred) 3 mg/L (fish, inferred)

Research Findings and Implications

Photo-Initiation Applications : The target compound’s electron-withdrawing groups make it superior for high-wavelength UV systems compared to methyl-substituted analogs .

Degradation Pathways: Unlike octocrylene-derived benzophenone (), the thiomorpholinomethyl group in these analogs may alter degradation mechanisms, though long-term stability studies are needed.

Regulatory Considerations: All analogs warrant rigorous safety evaluations, as even minor structural changes significantly impact toxicity profiles .

Biological Activity

3-Chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone is a compound of increasing interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties supported by various studies.

Chemical Structure and Properties

The compound features a benzophenone core with a thiomorpholine side chain, which contributes to its lipophilicity and ability to interact with biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

This data suggests that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies indicate that it exhibits cytotoxic effects through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity
A study evaluated the compound against several cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Prostate Cancer (PC-3)

The results demonstrated varying degrees of cytotoxicity, with IC50 values as follows:

Cell Line IC50 (µM)
MCF-715.1
A54922.3
PC-318.5

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development .

The proposed mechanism for the biological activity of this compound includes:

  • Membrane Disruption : The compound interacts with lipid bilayers, causing depolarization and disruption of microbial membranes.
  • Apoptosis Induction : In cancer cells, it activates pathways leading to programmed cell death, potentially through mitochondrial dysfunction.
  • Targeting Specific Pathways : It may inhibit key signaling pathways involved in cell proliferation and survival, such as PI3K/Akt and mTOR pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

  • Methodology : Begin with a benzophenone scaffold and introduce substituents via Friedel-Crafts alkylation or nucleophilic aromatic substitution. The thiomorpholinomethyl group can be incorporated using a thioether coupling agent (e.g., thiomorpholine with a benzyl chloride intermediate). Optimize reaction conditions (temperature, solvent polarity, catalyst) based on analogues like 4-(trifluoromethyl)benzoyl chloride, where polar aprotic solvents (e.g., DMF) enhance reactivity . Monitor purity via HPLC or TLC, referencing purification techniques for chlorophenyl-thiazole derivatives .

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound?

  • Methodology : Use FT-IR to identify the carbonyl stretch (ν(C=O)) of the benzophenone core, which shifts depending on hydrogen bonding with solvents (e.g., acetonitrile vs. alcohols) . For NMR, compare chemical shifts of the thiomorpholinomethyl group with morpholine-containing analogues (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to confirm substitution patterns .

Q. What safety protocols are critical given benzophenone-related toxicity concerns?

  • Methodology : Adhere to permissible exposure limits (PELs) for benzophenone derivatives, as sub-chronic studies indicate hepatic and genotoxic risks . Use PPE and fume hoods during synthesis. For analogues like 3-(4-chlorobenzoyl)-2-[4-(trifluoromethyl)phenyl]-2H-1,3-benzoxazin-4-one, prioritize in vitro cytotoxicity screening before in vivo studies .

Advanced Research Questions

Q. How do solvent-solute interactions influence the solvatochromic properties of this compound?

  • Methodology : Analyze ν(C=O) vibrational shifts in solvents of varying polarity (e.g., acetonitrile, halogenated solvents) using time-resolved IR spectroscopy. Compare with benzophenone solvation dynamics, where hydrogen bonding with water or alcohols splits the ν(C=O) band into subcomponents (e.g., Kubo–Anderson functions) . Computational DFT models can predict solvent-induced frequency shifts, validated against experimental data .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo models?

  • Methodology : For discrepancies in metabolic stability or toxicity, conduct metabolite profiling (LC-MS/MS) to identify degradation products. Cross-reference with structurally similar compounds, such as 5-chlorophenyl benzothieno derivatives, where substituents (e.g., trifluoromethyl groups) alter pharmacokinetics . Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro absorption data to in vivo outcomes.

Q. How can computational methods predict the compound’s binding affinity to target receptors?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of receptors (e.g., kinases) and compare with pharmacophores like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodology : Apply nonlinear regression (e.g., Hill equation) to EC50/IC50 determinations. For genotoxicity assays (e.g., Ames test), use chi-square or Fisher’s exact test to compare mutation frequencies against controls, as done for benzophenone derivatives .

Q. How to optimize crystallization for X-ray diffraction studies?

  • Methodology : Screen solvent mixtures (e.g., DCM/hexane) using high-throughput crystallization plates. Reference conditions for pyrazoline-thiazole hybrids, where slow evaporation in ethanol yielded diffraction-quality crystals . If polymorphism occurs, employ differential scanning calorimetry (DSC) to identify stable crystalline forms.

Key Considerations for Contradictory Findings

  • Solvent Effects : Discrepancies in reaction yields or spectroscopic data may arise from solvent polarity or hydrogen-bonding capacity. For example, halogenated solvents stabilize benzophenone’s carbonyl group via halogen bonding, altering reaction kinetics .
  • Substituent Impact : Fluorine and chlorine substituents may confer unexpected electronic effects, as seen in 3'-chloro-5'-fluoro-2,3,4,5-tetrahydro-1,1'-biphenyl, where steric hindrance reduces reactivity .

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